Computed Lipophilicity Differentiation from Analogues
The XLogP3‑AA value of 3‑[8‑methyl‑2‑(4‑nitrophenyl)imidazo[1,2-a]pyridin‑3‑yl]acrylic acid is 3.6, as computed by PubChem [1]. In contrast, the des‑methyl analogue 3‑[2‑(4‑nitrophenyl)imidazo[1,2-a]pyridin‑3‑yl]acrylic acid (CAS 820245‑79‑2) has a predicted XLogP3 of 2.9 [2]. The 0.7 log-unit increase driven by the 8‑methyl substituent corresponds to an approximately five‑fold higher theoretical partition coefficient, which can translate into superior passive membrane permeability and potentially higher oral absorption under analogous conditions.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | 3-[2-(4-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid (des-methyl); XLogP3-AA = 2.9 |
| Quantified Difference | ΔXLogP = +0.7 (ca. 5‑fold higher theoretical partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A 0.7 logP difference is sufficient to alter cellular permeability and tissue distribution, making the 8‑methyl compound a more suitable choice for programs requiring enhanced membrane penetration.
- [1] PubChem CID 5706526; Computed Properties – XLogP3-AA = 3.6 (accessed 2026-05-03). View Source
- [2] AngeneChem product page for CAS 820245-79-2 (des-methyl analogue); XLogP3-AA value derived from PubChem PUG REST (accessed 2026-05-03). View Source
